molecular formula C23H20N2O4S2 B2830954 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-30-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide

Cat. No.: B2830954
CAS No.: 898414-30-7
M. Wt: 452.54
InChI Key: JXSHTOVOUIWBCZ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a tosylpropanamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide stands out due to its unique combination of a benzothiazole core, hydroxyphenyl group, and tosylpropanamide structure. This combination enhances its ability to inhibit monoamine oxidases effectively and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHTOVOUIWBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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